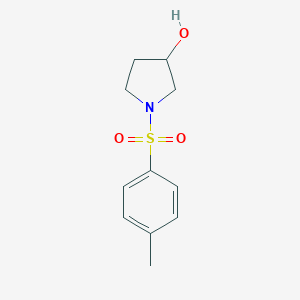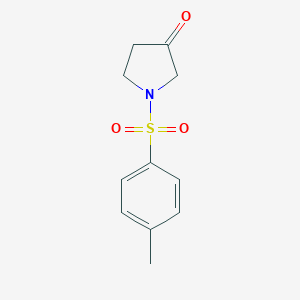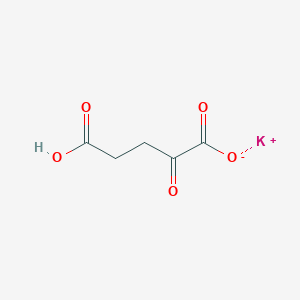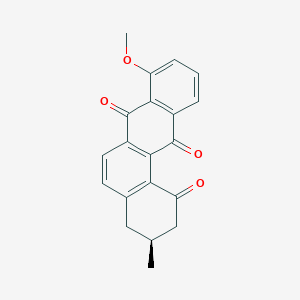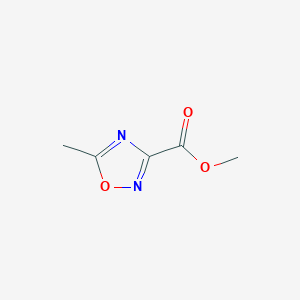![molecular formula C13H11NO2S2 B027733 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde CAS No. 100727-39-7](/img/structure/B27733.png)
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T is a versatile compound that has a wide range of applications in various fields of science, including biochemistry, molecular biology, and neuroscience.
Mechanism Of Action
Thioflavin T binds to amyloid fibrils through a process known as intercalation. The compound inserts itself between the individual protein molecules that make up the fibril, causing a conformational change that results in the emission of a fluorescent signal. This process is specific to amyloid fibrils and does not occur with other types of proteins.
Biochemical And Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. The compound is non-toxic and does not interact with cellular processes in any significant way. However, it is important to note that 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a fluorescent dye and should be used with caution in experiments involving living cells or animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is its high sensitivity and specificity for amyloid fibrils. The compound is able to detect fibrils at very low concentrations, making it a powerful tool for studying the formation and progression of amyloid-related diseases. However, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T has some limitations in lab experiments. For example, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is not able to differentiate between different types of amyloid fibrils, which can limit its usefulness in certain research applications.
Future Directions
There are several future directions for 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T research. One area of interest is the development of new fluorescent probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T in diagnostic and therapeutic applications for amyloid-related diseases. Finally, there is a need for more research into the mechanism of action of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T and its interactions with amyloid fibrils.
Synthesis Methods
Thioflavin T is synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sulfuric acid. The resulting product is then treated with ethyl iodide to form the final compound. The synthesis of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a relatively simple process that can be performed in a laboratory setting.
Scientific Research Applications
Thioflavin T is widely used in scientific research as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. Thioflavin T is able to bind to these fibrils and emit a fluorescent signal, making it a useful tool for studying the formation and progression of these diseases.
properties
CAS RN |
100727-39-7 |
|---|---|
Product Name |
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
Molecular Formula |
C13H11NO2S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C13H11NO2S2/c1-2-14-12(16)11(18-13(14)17)7-9-3-5-10(8-15)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
YBNKADUMLCYNBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
synonyms |
4-[(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]BENZALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



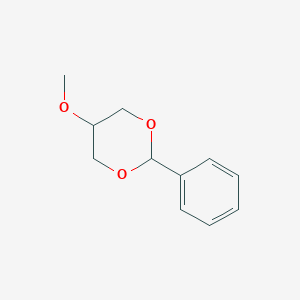
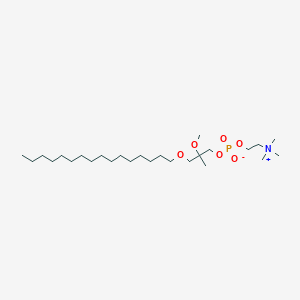
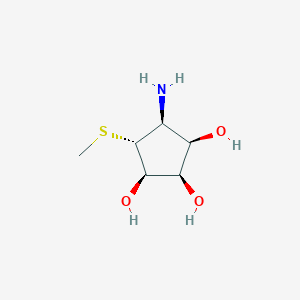

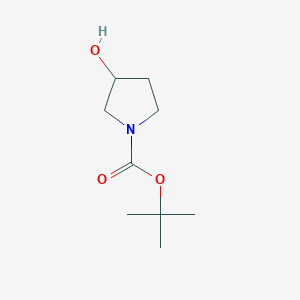

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

